6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Suzuki-Miyaura Cross-Coupling Dehalogenation Propensity Intermediate Stability

6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (CAS 956907-14-5) is a heterocyclic building block that combines a quinoline moiety with a 6-bromo-substituted 1,2,3-triazolo[4,5-b]pyrazine core linked through a methylene bridge. This compound serves as the pivotal late-stage intermediate in the synthesis of PF-04217903, an extremely potent (Ki = 4.8 nM) and exquisitely selective (>1,000-fold over 208 kinases) ATP-competitive c-MET receptor tyrosine kinase inhibitor that progressed to Phase I clinical evaluation.

Molecular Formula C14H9BrN6
Molecular Weight 341.17 g/mol
CAS No. 956907-14-5
Cat. No. B1526917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
CAS956907-14-5
Molecular FormulaC14H9BrN6
Molecular Weight341.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1
InChIInChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2
InChIKeyUETMPFPCEQBDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (CAS 956907-14-5): A Critical c-MET Kinase Inhibitor Intermediate


6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (CAS 956907-14-5) is a heterocyclic building block that combines a quinoline moiety with a 6-bromo-substituted 1,2,3-triazolo[4,5-b]pyrazine core linked through a methylene bridge [1]. This compound serves as the pivotal late-stage intermediate in the synthesis of PF-04217903, an extremely potent (Ki = 4.8 nM) and exquisitely selective (>1,000-fold over 208 kinases) ATP-competitive c-MET receptor tyrosine kinase inhibitor that progressed to Phase I clinical evaluation [2]. The bromine atom at the 6-position of the triazolopyrazine ring functions as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the installation of diverse aryl and heteroaryl substituents [3].

Why Generic Halogenated Triazolopyrazine Intermediates Cannot Replace 6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline


This compound is not a generic brominated heterocycle; it is the product of a multi-step synthetic sequence where the quinolin-6-ylmethyl group has been pre-installed via regioselective N-alkylation of the triazolopyrazine core [1]. Attempting to substitute the 6-bromo atom with a 6-chloro or 6-iodo congener alters the cross-coupling reactivity profile: chloro analogs exhibit significantly slower oxidative addition kinetics with palladium catalysts, while iodo analogs are more prone to unwanted dehalogenation side reactions, reducing overall coupling efficiency [2]. Furthermore, alternative intermediates lacking the pre-installed quinoline moiety would require additional synthetic steps that introduce regiochemical ambiguity in the N-alkylation of the triazolopyrazine ring [3]. The precise positioning of the bromine atom at the 6-position (not the 5- or 7-position) is structure-critical, as this vector directly maps to the solvent-exposed region in the c-MET kinase ATP-binding pocket in the final inhibitor [4].

Quantitative Differentiation Evidence: 6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline vs. Closest Analogs


Cross-Coupling Reactivity: Bromo Derivative Superior to Iodo Analog in Suzuki–Miyaura Dehalogenation Resistance

In direct comparative studies of halogenated heterocycles in Suzuki–Miyaura cross-coupling, bromo derivatives demonstrated significantly reduced propensity for dehalogenation compared to iodo analogs, while maintaining superior reactivity relative to chloro derivatives [1]. The 6-bromo substitution on the triazolopyrazine core of this compound provides an optimal balance between oxidative addition kinetics and unwanted hydrodehalogenation side reactions that plague iodo intermediates during Pd-catalyzed couplings [1]. The target compound has been successfully employed in multiple downstream transformations—Stille coupling with vinylstannane (using Pd(PPh₃)₄ in DMF at elevated temperature), Negishi-type cyanation with Zn(CN)₂ in DMAC, and Suzuki coupling with pyrazole boronic esters—each enabled by the bromine atom's favorable reactivity profile . No chloro or iodo analog of this specific scaffold has been reported to achieve the same breadth of productive coupling transformations in the patent or primary literature, suggesting the bromo derivative represents the empirically optimized intermediate for this scaffold [2].

Suzuki-Miyaura Cross-Coupling Dehalogenation Propensity Intermediate Stability c-MET Inhibitor Synthesis

Regiochemical Fidelity: Quinolin-6-ylmethyl Pre-Installation Eliminates N-Isomer Contamination vs. Post-Coupling Alkylation Strategies

The triazolo[4,5-b]pyrazine core presents three potential N-alkylation sites (N-1, N-3, and N-5), with the desired N-1 alkylation being critical for correct geometry in the c-MET kinase binding pocket [1]. In the patented synthetic route, the quinolin-6-ylmethyl group is installed by alkylating 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with 6-(bromomethyl)quinoline under basic conditions, producing the target compound as the predominant N-1 regioisomer [2]. An alternative strategy—performing cross-coupling first and then N-alkylating the resulting 6-aryl-triazolopyrazine—would face competing N-3 and N-5 alkylation pathways, generating regioisomeric mixtures requiring chromatographic separation and reducing overall yield [3]. The target compound therefore embodies a regiochemically validated intermediate where the quinoline vector is locked in the correct orientation before the final diversification step, ensuring that every downstream molecule retains the proper geometry for c-MET kinase engagement [4].

Regioselective N-Alkylation Triazolopyrazine Isomers Synthetic Efficiency Intermediate Purity

Calculated Physicochemical Properties: Solubility and Density Benchmarking for Formulation and Handling

The compound exhibits a calculated aqueous solubility of 0.19 g/L at 25 °C and a calculated density of 1.78 ± 0.1 g/cm³ at 20 °C . While these are computationally derived values (ACD/Labs V11.02) rather than experimentally measured data, they provide baseline physicochemical parameters that inform solvent selection for downstream reactions and storage conditions. The very low aqueous solubility (classified as '极微溶解' / extremely slightly soluble) is consistent with the extended aromatic system and absence of ionizable functional groups, and contrasts with the final drug product PF-04217903, which incorporates a hydroxyethyl substituent on the pyrazole ring to improve solubility . No experimentally measured solubility or density data for the chloro or iodo analogs of this specific scaffold have been reported in the public domain, precluding direct quantitative comparison.

Aqueous Solubility Density Pre-formulation Handling Properties

Scaffold-Specific Optimization: Triazolopyrazine Core Demonstrates Metabolic Stability Advantage Over Oxindole Hydrazide Precursor Class

The triazolopyrazine scaffold was deliberately selected to replace the chemically labile oxindole hydrazide core identified in the original c-MET HTS hit [1]. The oxindole hydrazide series suffered from inherent chemical and metabolic instability that precluded further development [1]. Structure-based drug design led to the triazolopyrazine replacement, which maintained the unique binding mode associated with exquisite kinase selectivity while conferring chemical and metabolic stability [1]. The target compound, as the bromo-substituted triazolopyrazine intermediate, inherits this scaffold stability advantage, enabling robust downstream chemistry. While the final product PF-04217903 demonstrated favorable oral pharmacokinetic properties in preclinical species and an acceptable safety profile [1], the intermediate itself is not a drug candidate. The scaffold stability advantage is therefore class-level: any intermediate built on the triazolopyrazine core benefits from the chemical robustness that enabled the clinical advancement of PF-04217903, in contrast to intermediates based on the earlier oxindole hydrazide series.

Scaffold Stability Metabolic Liability Triazolopyrazine vs. Oxindole Hydrazide c-MET Inhibitor Design

Optimal Procurement and Application Scenarios for 6-((6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (CAS 956907-14-5)


Late-Stage Diversification for c-MET Kinase Inhibitor Lead Optimization

This intermediate is the preferred starting material for medicinal chemistry teams conducting structure–activity relationship (SAR) studies on the 6-position of the triazolopyrazine core of c-MET inhibitors. The bromine atom enables Pd-catalyzed Suzuki, Stille, and Negishi couplings to introduce diverse aryl, heteroaryl, alkenyl, and cyano substituents [1]. Because the quinolin-6-ylmethyl group is already installed with correct N-1 regiochemistry, each coupling product directly yields a compound ready for biochemical and cellular c-MET kinase assays without additional N-alkylation or isomer separation steps [2]. This synthetic efficiency is critical for generating focused compound libraries around the PF-04217903 pharmacophore.

Process Chemistry Development for c-MET Inhibitor Scale-Up

For process chemistry groups developing scalable routes to c-MET inhibitor candidates, this intermediate represents the convergence point where the quinoline and triazolopyrazine fragments have been joined, and only the final cross-coupling remains to introduce the desired 6-substituent [2]. The bromine atom's balanced reactivity profile—superior to iodo in terms of dehalogenation resistance and superior to chloro in oxidative addition kinetics—makes it the halogen of choice for robust, high-yielding cross-coupling at scale [3]. Procurement of this intermediate at multi-gram to kilogram quantities enables process optimization of the final diversification step without the need to repeat the multi-step synthesis of the core scaffold.

Chemical Biology Tool Compound Synthesis for c-MET Pathway Probing

Chemical biology laboratories investigating c-MET signaling can use this intermediate to prepare affinity probes, fluorescent conjugates, or biotinylated derivatives by coupling appropriate functionalized boronic esters or stannanes at the 6-position [1]. The pre-installed quinoline moiety ensures that every derivative retains the correct geometry for c-MET kinase domain engagement, as validated by the co-crystal structure of PF-04217903 bound to c-MET (PDB: 3ZXZ) [4]. This eliminates the risk of generating inactive regioisomers that would confound biological interpretation.

Reference Standard for Analytical Method Development in c-MET Inhibitor Quality Control

As the key intermediate in the synthesis of PF-04217903, this compound serves as a critical reference standard for developing HPLC, LC-MS, and NMR methods to monitor residual starting materials and process-related impurities in c-MET inhibitor drug substance batches [2]. Its distinct chromatographic retention, UV absorption profile (quinoline chromophore), and characteristic NMR signals (6-bromo-triazolopyrazine protons) make it an ideal marker for assessing the completeness of the final cross-coupling step and for establishing purity specifications in GMP manufacturing environments.

Quote Request

Request a Quote for 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.